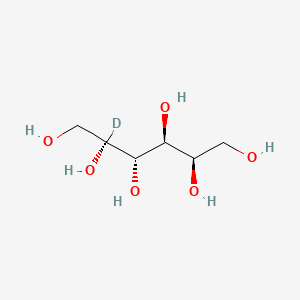
Dulcite-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dulcite-d1, also known as deuterated dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a deuterium-labeled compound, which means that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dulcite-d1 can be synthesized through the reduction of galactose using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a catalyst to achieve the reduction. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of lactose using galactokinase-negative mutants of the genus Kluyveromyces. This method allows for the efficient conversion of lactose to dulcite, which can then be deuterated through subsequent chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dulcite-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Deuterium gas and deuterated sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: More reduced sugar alcohols.
Substitution Products: Various substituted sugar alcohols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dulcite-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical procedures to study sugar alcohols.
Biology: Helps in understanding metabolic pathways involving sugar alcohols.
Medicine: Investigated for its role in conditions like cataract formation and hepatosplenomegaly.
Industry: Utilized in the production of deuterium-labeled compounds for research purposes.
Wirkmechanismus
The mechanism of action of dulcite-d1 involves its interaction with specific enzymes and metabolic pathways. As a sugar alcohol, it can be metabolized by enzymes like galactitol dehydrogenase, leading to the formation of various metabolites. The deuterium labeling allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dulcitol (Galactitol): The non-deuterated form of dulcite-d1.
Sorbitol: Another sugar alcohol with similar properties.
Mannitol: A sugar alcohol used in medical and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracing metabolic pathways and reaction mechanisms is essential. This labeling provides insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3D/m0/s1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-HCKLNUELSA-N |
Isomerische SMILES |
[2H][C@](CO)([C@H]([C@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















